molecular formula C9H15NOS B13276770 (Furan-2-ylmethyl)[3-(methylsulfanyl)propyl]amine

(Furan-2-ylmethyl)[3-(methylsulfanyl)propyl]amine

Cat. No.: B13276770
M. Wt: 185.29 g/mol
InChI Key: DLACHGZNOLVIJQ-UHFFFAOYSA-N
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Description

(Furan-2-ylmethyl)[3-(methylsulfanyl)propyl]amine is a chemical compound with the molecular formula C10H15NOS It is characterized by the presence of a furan ring, a methylsulfanyl group, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Furan-2-ylmethyl)[3-(methylsulfanyl)propyl]amine typically involves the reaction of furan-2-carbaldehyde with 3-(methylsulfanyl)propylamine. The reaction is carried out in the presence of a suitable catalyst and solvent under controlled temperature and pressure conditions. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

(Furan-2-ylmethyl)[3-(methylsulfanyl)propyl]amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(Furan-2-ylmethyl)[3-(methylsulfanyl)propyl]amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (Furan-2-ylmethyl)[3-(methylsulfanyl)propyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Furan-2-ylmethyl)[3-(methylsulfanyl)propyl]amine is unique due to the presence of both a furan ring and a methylsulfanyl group, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable subject of study in various research fields .

Properties

Molecular Formula

C9H15NOS

Molecular Weight

185.29 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-3-methylsulfanylpropan-1-amine

InChI

InChI=1S/C9H15NOS/c1-12-7-3-5-10-8-9-4-2-6-11-9/h2,4,6,10H,3,5,7-8H2,1H3

InChI Key

DLACHGZNOLVIJQ-UHFFFAOYSA-N

Canonical SMILES

CSCCCNCC1=CC=CO1

Origin of Product

United States

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